4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione
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Overview
Description
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its inclusion of multiple heteroatoms, including oxygen, sulfur, and nitrogen, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a tricyclic imide substrate with tributylphosphine, carbon disulfide, and dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through the formation of an equilibrium mixture containing both an ylide form and a zwitterionic phosphonio dithiocarboxylate, which can be trapped by the addition of an aldehyde or a dipolarophile
Chemical Reactions Analysis
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The presence of multiple heteroatoms allows for various substitution reactions, particularly nucleophilic substitutions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione involves its interaction with specific molecular targets. The compound’s multiple heteroatoms allow it to form strong bonds with metal ions, particularly mercury. This interaction is facilitated by the compound’s ability to undergo nucleophilic substitution reactions, where the sulfur atoms play a crucial role in binding to the metal ions .
Comparison with Similar Compounds
Similar compounds to 4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione include other tetracyclic compounds with multiple heteroatoms. Examples include:
- 2-{4-nitro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-10-yl}acetic acid : Another compound with a similar framework, containing nitro, oxygen, and sulfur atoms .
2,6-exo-8,12-exo-10-Butyl-13-oxa-3,5-dithia-10-azatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione: This compound also contains sulfur and oxygen atoms and has a similar tetracyclic structure.
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S3/c16-15(17)7-1-2-9-8(3-7)10-6(4-18-9)5-20-12-11(10)21-13(19)14-12/h1-3,6,10H,4-5H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDGOHCADRSKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC3=C(C2C4=C(O1)C=CC(=C4)[N+](=O)[O-])SC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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